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Compound of Interest

Compound Name: Diallyl 2,2'-oxydiethyl dicarbonate

Cat. No.: B1669595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Diallyl
2,2'-oxydiethyl dicarbonate, a key monomer in the production of high-performance polymers.

The document details its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-

Transform Infrared (FTIR) spectroscopic data, outlines standardized experimental protocols for

obtaining such data, and illustrates its primary industrial synthesis pathway.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Diallyl 2,2'-oxydiethyl
dicarbonate, providing a quantitative reference for its structural characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nucleus Chemical Shift (δ) ppm Description

¹H 5.8–5.2 Multiplet, Allyl protons

¹H 3.6–4.2
Ethylene oxide backbone

protons

¹³C 150–155 Carbonyl carbons

Data sourced from publicly available chemical databases.[1]
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Table 2: FTIR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Vibrational Mode

1740–1760 C=O Carbonyl stretch

1640 C=C Alkene stretch

Data sourced from publicly available chemical databases.[1]

Experimental Protocols
The following are detailed methodologies for conducting NMR and FTIR spectroscopy on liquid

samples of Diallyl 2,2'-oxydiethyl dicarbonate. These protocols are based on standard

laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

Diallyl 2,2'-oxydiethyl dicarbonate.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of Diallyl 2,2'-oxydiethyl dicarbonate into a

clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to dissolve

the sample.[2][3][4]

Ensure the sample is fully dissolved by gentle vortexing.[4]

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is

approximately 4-5 cm.[4]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.[4]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[4]

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a

good signal-to-noise ratio.

Following ¹H NMR acquisition, set up and run the ¹³C NMR experiment. This may require a

larger number of scans due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of Diallyl 2,2'-oxydiethyl dicarbonate to identify its

characteristic functional groups.

Materials and Equipment:
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FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Liquid sample of Diallyl 2,2'-oxydiethyl dicarbonate

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum Acquisition:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove interference from atmospheric CO₂ and water vapor.

Sample Analysis:

Place a small drop of Diallyl 2,2'-oxydiethyl dicarbonate directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.[5]

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]

Average multiple scans to improve the signal-to-noise ratio.[1]

Data Processing and Cleaning:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Perform any necessary baseline corrections.

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free

wipe to remove all traces of the sample.[6]

Synthesis Pathway
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Diallyl 2,2'-oxydiethyl dicarbonate is predominantly synthesized on an industrial scale via the

esterification of diethylene glycol with allyl chloroformate.[1] This reaction is typically conducted

in the presence of a base to neutralize the hydrochloric acid byproduct.

Diethylene Glycol

Esterification
(+ Base)

Allyl Chloroformate

Diallyl 2,2'-oxydiethyl
dicarbonate

HCl (neutralized by base)

Click to download full resolution via product page

Caption: Industrial synthesis of Diallyl 2,2'-oxydiethyl dicarbonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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